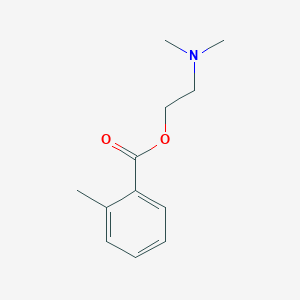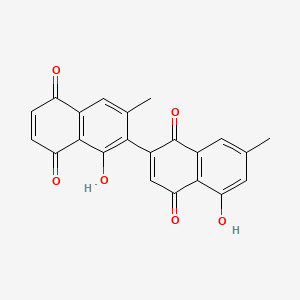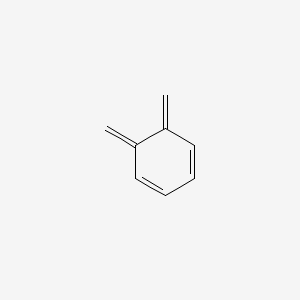
o-Xylylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-quinodimethane is a quinodimethane.
Wissenschaftliche Forschungsanwendungen
Reactive Intermediate in Polymer Chemistry
o-Xylylene plays a crucial role as a reactive intermediate in the synthesis of polymers. The direct observation and generation of this compound in solution have been explored, showcasing its potential in creating novel polymeric materials through dimerization kinetics and other reactions. This reactive molecule's ability to be detected by UV-visible spectroscopy under certain conditions highlights its versatility in polymer chemistry applications (Trahanovsky & Macias, 1986).
Sensor Development
This compound derivatives have been utilized in the development of selective membrane electrodes, particularly for detecting copper ions. By synthesizing this compound bis(dithiocarbamates) and incorporating them into membrane electrodes, researchers have improved the selectivity and sensitivity of sensors towards specific metal ions, demonstrating this compound's potential in environmental monitoring and analytical chemistry applications (Kamata et al., 1989).
Photochemical Studies
The photochemical behavior of this compound has been studied extensively, shedding light on its formation and decay mechanisms in solution. These investigations provide valuable insights into the photophysics and photochemistry of reactive intermediates, contributing to our understanding of complex chemical processes and the design of photo-responsive materials (Fujiwara et al., 1997).
Biointerface Engineering
Research has explored the use of vapor-based reactive polymers, such as functionalized poly(p-xylylenes), for creating biointerfaces. These polymers can be conformally deposited onto various substrates, allowing for the immobilization of biomolecules and tailoring of surface properties. This application is particularly relevant in biomedical engineering, where customized surface chemistries are crucial for device biocompatibility and functionality (Chen & Lahann, 2011).
Eigenschaften
CAS-Nummer |
32714-83-3 |
|---|---|
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C8H8/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H2 |
InChI-Schlüssel |
XURVRZSODRHRNK-UHFFFAOYSA-N |
SMILES |
C=C1C=CC=CC1=C |
Kanonische SMILES |
C=C1C=CC=CC1=C |
| 32796-95-5 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


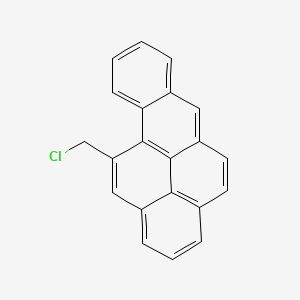

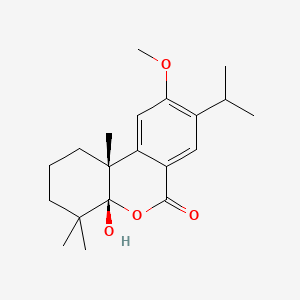


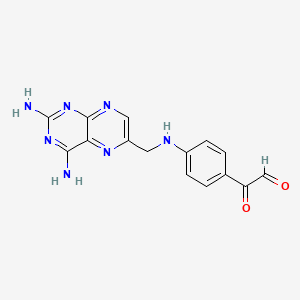
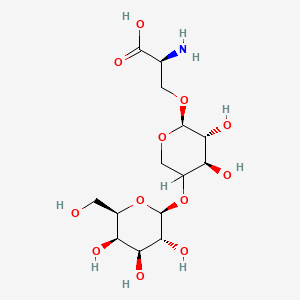
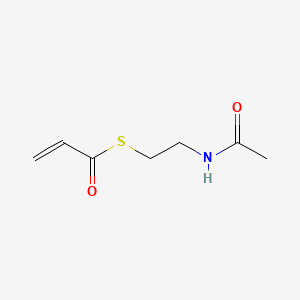
![N-(9-{5-[(Phosphonooxy)methyl]oxolan-2-yl}-9H-purin-6-yl)aspartic acid](/img/structure/B1219844.png)
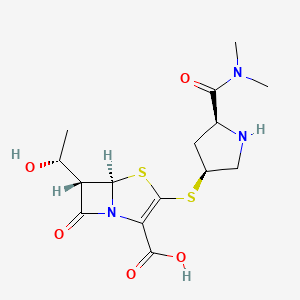
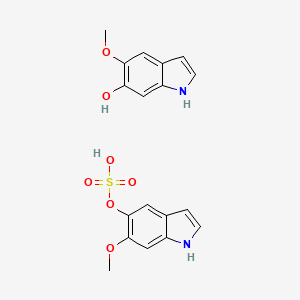
![(8R)-3-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B1219848.png)
